Uracil

描述

Structure

3D Structure

属性

IUPAC Name |

1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAKRJDGNUQOIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Record name | uracil | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Uracil | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28806-15-7 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28806-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4021424 | |

| Record name | Uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |

| Record name | Uracil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18531 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Uracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.6 mg/mL | |

| Record name | Uracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03419 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

66-22-8, 51953-14-1, 51953-20-9, 2920-92-5, 24897-50-5 | |

| Record name | Uracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Pyrimidinediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51953-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(1H)-Pyrimidinone, 2-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51953-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

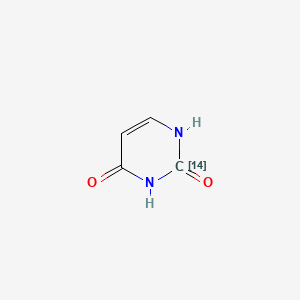

| Record name | 2,4(1H,3H)-Pyrimidinedione-14C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2920-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uracil [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03419 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | uracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Uracil-5-d | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29742 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | uracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Uracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56HH86ZVCT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Uracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

330 °C | |

| Record name | Uracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03419 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Cornerstone of Primordial Genetics: Uracil's Pivotal Role in the Origin of Life and the RNA World Hypothesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of life on Earth is a question that has long captivated scientific inquiry. Central to this enigma is the "RNA world" hypothesis, which posits that ribonucleic acid (RNA) was the primary molecule of life, predating DNA and proteins. Within this paradigm, the nucleobase uracil (B121893) (U) holds a position of profound significance. As a fundamental component of RNA, its prebiotic synthesis, incorporation into the first genetic polymers, and eventual replacement by thymine (B56734) (T) in deoxyribonucleic acid (DNA) are critical milestones in the evolutionary trajectory from inanimate chemistry to cellular life. This technical guide provides a comprehensive examination of this compound's role in the origin of life, detailing the plausible prebiotic pathways for its formation, the experimental evidence supporting these routes, and the evolutionary pressures that led to the transition to the more stable DNA world. We present quantitative data in structured tables for comparative analysis, provide detailed experimental protocols for key cited studies, and utilize visualizations to elucidate complex biochemical pathways and logical relationships.

Introduction: The RNA World and the Primacy of this compound

The RNA world hypothesis proposes that early life was based on RNA, which served as both the repository of genetic information and the primary catalytic molecule, a function now predominantly fulfilled by proteins.[1][2] This concept is supported by the discovery of ribozymes, RNA molecules with enzymatic activity, which demonstrate RNA's capacity to catalyze essential biochemical reactions.[3][4] In this primordial scenario, this compound, alongside adenine (B156593) (A), guanine (B1146940) (G), and cytosine (C), would have been a crucial building block of the first self-replicating genetic systems.[5]

The preference for this compound in RNA over thymine, its counterpart in DNA, is thought to be a matter of prebiotic availability and energetic efficiency. This compound is structurally simpler than thymine, lacking a methyl group, and its synthesis requires less energy.[2][6] This inherent simplicity makes this compound a more likely candidate for abiotic synthesis on the early Earth.

Prebiotic Synthesis of this compound: From Simple Precursors to a Key Nucleobase

For the RNA world to emerge, a consistent and reliable source of its constituent nucleobases would have been necessary. Several plausible prebiotic pathways for the synthesis of this compound have been proposed and experimentally validated.

Synthesis from Cyanoacetaldehyde and Urea (B33335) in Evaporating Lagoons

One of the most robustly supported pathways for prebiotic this compound synthesis involves the reaction of cyanoacetaldehyde with urea.[7][8] This reaction is particularly efficient in concentrated urea solutions, conditions that could have been prevalent in evaporating lagoons or on drying beaches on the primitive Earth.[8]

The proposed reaction pathway begins with the formation of cytosine, which then hydrolyzes to form this compound.[4][8]

Photochemical Synthesis in Astrophysical Ice Analogs

Another compelling model for the prebiotic origin of this compound involves its formation in extraterrestrial environments.[9] Laboratory experiments simulating conditions in interstellar and cometary ices have demonstrated that this compound can be synthesized from the ultraviolet (UV) irradiation of pyrimidine (B1678525) in water (H₂O) ice.[9][10] Pyrimidine, a simpler heterocyclic molecule, is found in meteorites and is thought to be present in interstellar dust clouds.[2][9]

This photochemical pathway suggests that this compound could have been delivered to the early Earth via comets and meteorites, providing an exogenous source of this vital building block.[10][11]

From Nucleobase to Nucleoside: The Abiotic Synthesis of Uridine (B1682114)

The formation of the nucleobase is only the first step; for incorporation into an RNA polymer, it must be attached to a ribose sugar, forming a ribonucleoside. The direct condensation of this compound with ribose in an aqueous solution is thermodynamically unfavorable.[12] However, recent research has demonstrated a plausible abiotic pathway for the synthesis of uridine (the ribonucleoside of this compound) in aqueous microdroplets.[13][14]

This process, which can occur at room temperature and atmospheric pressure, involves the reaction of D-ribose, phosphoric acid, and this compound. The microdroplet environment appears to overcome the thermodynamic barriers present in bulk solution.[14]

The Transition to a DNA World: The Instability of this compound in a Genetic Context

While this compound was likely a cornerstone of the RNA world, the evolution of life necessitated a more stable genetic material. This led to the emergence of DNA, which incorporates thymine instead of this compound. The primary driver for this transition is the chemical instability of cytosine, which can spontaneously deaminate to form this compound.[14][15]

If this compound were a natural component of DNA, this common mutation would be difficult for cellular repair machinery to distinguish from a naturally occurring this compound base.[14][15] By using thymine, the cell can recognize any this compound found in DNA as a product of cytosine deamination and initiate repair, thereby preserving genetic fidelity.[15][16] This repair is initiated by the enzyme this compound-DNA glycosylase (UDG).[17][18]

The overall transition from an RNA-based to a DNA-based genetic system represents a major evolutionary leap, driven by the need for increased stability and fidelity of genetic information.

Quantitative Data Summary

The following tables summarize key quantitative data from experimental studies on the prebiotic synthesis of this compound and related compounds.

Table 1: Prebiotic Synthesis of this compound and its Precursors

| Reaction | Precursors | Conditions | Yield | Reference(s) |

| Cytosine Synthesis | Cyanoacetaldehyde, Urea | Concentrated urea solution (e.g., 1-10 molal), 100°C | 30-50% | [4][8][19] |

| This compound Formation | Cytosine | Hydrolysis | - | [4][8] |

| This compound and 4(3H)-pyrimidone Synthesis | Pyrimidine, H₂O ice | UV irradiation at low temperature (<25 K) | - | [10][13] |

Table 2: Abiotic Synthesis of Uridine in Aqueous Microdroplets

| Parameter | Value | Conditions | Reference(s) |

| Reactant Concentrations | 15 mM D-ribose, 15 mM phosphoric acid, 5 mM this compound | Electrospray ionization into a mass spectrometer at room temperature and 1 atm pressure | [13] |

| Uridine Yield | ~2.5% | During a flight time of ~50 µs | [13] |

| Gibbs Free Energy (ΔG) in microdroplets | -1.1 kcal/mol | For D-ribose-1-phosphate formation | [14][16] |

| Enthalpy (ΔH) in microdroplets | -0.9 kcal/mol | For D-ribose-1-phosphate formation | [14][16] |

| Entropy (TΔS) in microdroplets | 0.0007 kcal/mol·K | For D-ribose-1-phosphate formation | [14][16] |

Table 3: Stability and Photochemistry of this compound

| Parameter | Value | Conditions | Reference(s) |

| Half-life of Cytosine (deamination to this compound) | ~340 years | at 25°C | [19] |

| Photohydration Quantum Yield of this compound | ~2.4 x 10⁻³ | - | [3] |

| Electron Ejection Quantum Yield (Φe-) | 3 x 10⁻³ - 4 x 10⁻² | 248 nm laser pulse photolysis, dependent on laser intensity | [20] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of Cytosine and this compound from Cyanoacetaldehyde and Urea

-

Objective: To demonstrate the synthesis of cytosine and its subsequent hydrolysis to this compound under simulated prebiotic drying lagoon conditions.

-

Materials: Cyanoacetaldehyde, urea, sealed glass ampules.

-

Procedure:

-

Prepare aqueous solutions with varying concentrations of urea (e.g., 1 molal to 10 molal).[19]

-

Add cyanoacetaldehyde to the urea solutions to a final concentration of 10⁻³ M.[19]

-

Seal the solutions in glass ampules.

-

Heat the ampules at 100°C for an extended period (e.g., several hours to days) to determine maximum yield.[19] For kinetic studies, reactions can be stopped at specific time points (e.g., 5 hours).[19]

-

Analyze the reaction products for the presence of cytosine and this compound using techniques such as high-performance liquid chromatography (HPLC).

-

Photochemical Synthesis of this compound from Pyrimidine in Ice

-

Objective: To simulate the formation of this compound in astrophysical ice analogs through UV irradiation.

-

Materials: Pyrimidine, deionized water, CaF₂ substrate, ultrahigh-vacuum (UHV) chamber, UV/EUV radiation source (e.g., synchrotron or H₂-discharge lamp).[13]

-

Procedure:

-

Prepare a gas-phase mixture of water and pyrimidine (e.g., H₂O:pyrimidine ratio of approximately 7:1 to 10:1).[13]

-

In an ultrahigh-vacuum chamber, deposit the gas mixture onto a cold CaF₂ substrate (e.g., <25 K) to form an ice film.[13]

-

Simultaneously irradiate the ice film with UV/EUV photons.[13]

-

After irradiation, allow the sample to warm to room temperature, resulting in a solid residue.

-

Analyze the residue for the presence of this compound and other photoproducts using high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).[10][13]

-

Abiotic Synthesis of Uridine in Aqueous Microdroplets

-

Objective: To demonstrate the formation of the ribonucleoside uridine from its constituent components in an aqueous microdroplet environment.

-

Materials: D-ribose, phosphoric acid, this compound, deionized water, electrospray ionization (ESI) source, mass spectrometer.

-

Procedure:

-

Prepare a bulk aqueous solution containing 15 mM D-ribose, 15 mM phosphoric acid, and 5 mM this compound.

-

Generate aqueous microdroplets from the bulk solution using an electrospray ionization source. The solution is electrosprayed from a capillary at a high voltage (e.g., +5 kV).

-

Direct the microdroplets into a mass spectrometer at room temperature and atmospheric pressure.

-

Analyze the mass spectra for the formation of uridine, identified by its characteristic mass-to-charge ratio.[14]

-

Conclusion and Future Directions

This compound's role in the origin of life is multifaceted and fundamental. Plausible prebiotic synthesis routes, both terrestrial and extraterrestrial, suggest its availability on the early Earth. Its incorporation into RNA as a primary genetic component of the RNA world is a cornerstone of this hypothesis. The eventual transition to a more stable DNA-based system, with thymine replacing this compound, highlights the evolutionary pressures that shaped the development of life.

While significant progress has been made in understanding this compound's role, several areas warrant further investigation. The precise mechanisms of ribozyme catalysis involving this compound, the kinetics of prebiotic reactions under a wider range of simulated early Earth conditions, and the exploration of alternative prebiotic pathways will continue to refine our understanding of life's origins. The study of this compound provides a critical lens through which we can view the chemical evolution that ultimately gave rise to the complex biological systems we observe today. For drug development professionals, understanding these fundamental processes can offer insights into the design of novel therapeutics that target nucleic acid metabolism and repair pathways.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. A Plausible Mechanism of this compound Photohydration Involves an Unusual Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An efficient prebiotic synthesis of cytosine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. This compound-DNA glycosylases—Structural and functional perspectives on an essential family of DNA repair enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Role Of this compound DNA Glycosylase In Base Excision Repair - Michele Evans [grantome.com]

- 10. science.gsfc.nasa.gov [science.gsfc.nasa.gov]

- 11. Formation of this compound from the ultraviolet photo-irradiation of pyrimidine in pure H2O ices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A quantum chemical study of the generation of a potential prebiotic compound, cyanoacetaldehyde, and related sulfur containing species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Irradiation of Pyrimidine in Pure H2O Ice with High-Energy Ultraviolet Photons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Concentration by evaporation and the prebiotic synthesis of cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. snu.elsevierpure.com [snu.elsevierpure.com]

- 17. This compound-DNA glycosylase - Wikipedia [en.wikipedia.org]

- 18. DNA glycosylase - Wikipedia [en.wikipedia.org]

- 19. Prebiotic cytosine synthesis: A critical analysis and implications for the origin of life - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Transients of this compound and thymine derivatives and the quantum yields of electron ejection and intersystem crossing upon 20 ns photolysis at 248 nm - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Role of Uracil in RNA: A Technical Guide for Researchers

Abstract

Uracil (B121893), a defining feature of ribonucleic acid (RNA), plays a pivotal role far beyond its canonical function as a simple base-pairing partner to adenine. Its presence in messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA) is fundamental to the flow of genetic information, protein synthesis, and the regulation of these critical cellular processes. Furthermore, the enzymatic modification of this compound, particularly its isomerization to pseudouridine (B1679824) (Ψ), introduces a layer of regulatory complexity with profound implications for RNA structure, stability, and function. This technical guide provides an in-depth exploration of the function of this compound and its modifications in mRNA, tRNA, and rRNA, tailored for researchers, scientists, and drug development professionals. It summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated molecular pathways and workflows.

The Core Functions of this compound Across RNA Species

This compound is a pyrimidine (B1678525) nucleobase that replaces thymine (B56734) in RNA.[1] This distinction is crucial for cellular mechanisms that differentiate between DNA and RNA.[2] In all three major RNA types, this compound's primary role is to form two hydrogen bonds with adenine, a cornerstone of the secondary structures that are essential for their function.[3]

This compound in Messenger RNA (mRNA)

In mRNA, this compound is a fundamental component of the genetic code, transcribed from the DNA template.[4] During translation, the sequence of this compound-containing codons is read by the ribosome to dictate the precise order of amino acids in a polypeptide chain.[5] The transient nature of mRNA, partly attributed to the use of the less energetically expensive and less stable this compound over thymine, allows for dynamic regulation of gene expression.[6][7]

Beyond this canonical role, the modification of this compound to pseudouridine in mRNA has emerged as a significant regulatory mechanism. Pseudouridylation can influence mRNA stability, translation efficiency, and even alter the coding potential of a codon.[8][9][10]

This compound in Transfer RNA (tRNA)

tRNA molecules are critical adaptors in protein synthesis, and this compound is integral to their structure and function.[11] The cloverleaf secondary structure of tRNA is stabilized by base pairing, including A-U pairs.[12] this compound is also a frequent target for modification in tRNA, with pseudouridine being the most abundant modification.[13] These modifications, particularly in the anticodon loop, are crucial for maintaining the structural integrity of the tRNA, ensuring proper codon recognition, and influencing translational fidelity.[12][13] For instance, the highly conserved pseudouridine at position 55 in the TΨC loop contributes to tRNA stability.[14]

This compound in Ribosomal RNA (rRNA)

As the most abundant RNA species, rRNA forms the structural and catalytic core of the ribosome.[3] this compound residues are essential for the complex three-dimensional folding of rRNA, which creates the binding sites for mRNA, tRNA, and various ribosomal proteins.[10] Pseudouridylation is also widespread in rRNA, with modifications often clustered in functionally important regions such as the peptidyl transferase center and the decoding center.[1][10] These modifications are critical for ribosome biogenesis, stability, and the overall fidelity of protein synthesis.[10][15]

Quantitative Analysis of this compound and Pseudouridine

The extent of this compound modification to pseudouridine varies across different RNA species, cell types, and physiological conditions. This quantitative variation underscores the regulatory significance of this modification.

| Parameter | Cell Line/Tissue | RNA Type | Value | Reference |

| Ψ/U Ratio | HEK293T | mRNA | ~0.25% | [16] |

| HeLa | mRNA | ~0.40% | [16] | |

| Mouse Liver | mRNA | ~0.20% | [16] | |

| Mouse Brain | mRNA | ~0.60% | [16] | |

| Modification Fraction at Specific Sites | HEK293T | eEF1A1 mRNA | ~84% | [17] |

| HEK293T | MALAT1 lncRNA | ~50% | [17] | |

| HEK293T | HPRT1 mRNA | ~30% | [17] | |

| Impact on Translation | Arabidopsis seedlings | mRNA | Positive correlation between Ψ level and translation efficiency | [8] |

| Human cells | mRNA | Complete substitution of U with Ψ increases translation efficiency | [8] |

Experimental Protocols for the Study of this compound and its Modifications

The investigation of this compound and its modifications in RNA relies on a suite of specialized molecular biology techniques. Below are detailed protocols for key experimental approaches.

Chemical Probing of this compound Accessibility with CMCT

N-cyclohexyl-N'-(β-[4-methylmorpholino]ethyl)carbodiimide p-toluenesulfonate (CMCT) is a chemical probe that selectively modifies the N3 position of unpaired this compound and pseudouridine residues. The resulting covalent adducts can be detected as stops during reverse transcription, revealing the single-stranded regions of an RNA molecule.

Protocol:

-

RNA Preparation: Purify the RNA of interest. For in vitro studies, transcribe the RNA and purify it. For in vivo analysis, isolate total cellular RNA.

-

RNA Denaturation and Refolding: Resuspend 2 pmoles of RNA in 10 µL of RNase-free water. Denature at 95°C for 2 minutes, then place on ice for 2 minutes to promote refolding.

-

CMCT Modification:

-

Prepare a fresh solution of 0.5 M CMCT.

-

Add the appropriate buffer (e.g., potassium borate, pH 8.0) to the RNA sample.[18]

-

Add CMCT to a final concentration of 20-50 mg/mL.

-

Incubate at 37°C for 10-20 minutes.

-

A control reaction ("-CMCT") should be run in parallel without the addition of CMCT.

-

-

RNA Purification: Stop the reaction by adding a quenching agent (e.g., a buffer containing β-mercaptoethanol) and purify the RNA by ethanol (B145695) precipitation.

-

Primer Extension Analysis:

-

Anneal a 5'-radiolabeled or fluorescently labeled primer to the modified RNA.

-

Perform reverse transcription using an enzyme like AMV reverse transcriptase.[3]

-

The reverse transcriptase will stall one nucleotide 3' to the CMCT-modified this compound or pseudouridine.

-

-

Gel Electrophoresis and Analysis:

-

Separate the cDNA products on a denaturing polyacrylamide gel.

-

Visualize the bands by autoradiography or fluorescence imaging.

-

The positions of the stops indicate the locations of accessible this compound and pseudouridine residues.

-

Transcriptome-Wide Pseudouridine Profiling using Pseudo-seq

Pseudo-seq is a high-throughput method to map pseudouridylation sites across the transcriptome with single-nucleotide resolution. It relies on the CMC-induced termination of reverse transcription at pseudouridine sites.

Protocol:

-

RNA Fragmentation: Isolate poly(A)+ RNA and fragment it to an appropriate size (e.g., ~100-200 nucleotides).

-

CMC Treatment:

-

Divide the fragmented RNA into two samples: "+CMC" and "-CMC" (mock-treated).[19]

-

Denature the RNA at 80°C for 3 minutes and place on ice.[19]

-

Add 0.5 M CMC in BEU buffer to the "+CMC" sample to a final concentration of 0.4 M. Add only BEU buffer to the "-CMC" sample.[19]

-

Incubate at 37°C for 20 minutes.

-

-

Alkaline Treatment: Treat the RNA with an alkaline buffer (e.g., sodium carbonate, pH 10.4) to reverse the CMC adducts on this compound and guanine, leaving the adduct on pseudouridine intact.

-

RNA Cleanup: Purify the RNA from both samples.

-

Library Preparation for High-Throughput Sequencing:

-

Ligate 3' and 5' adapters to the RNA fragments.

-

Perform reverse transcription. The reverse transcriptase will terminate one nucleotide prior to the CMC-modified pseudouridine.

-

Amplify the resulting cDNA by PCR.

-

-

Sequencing and Data Analysis:

-

Sequence the libraries on a high-throughput sequencing platform.

-

Align the sequencing reads to a reference genome/transcriptome.

-

Identify sites with a significant enrichment of reverse transcription stops in the "+CMC" library compared to the "-CMC" library. These sites correspond to pseudouridylation.

-

In Vitro Transcription of this compound-Containing RNA

This protocol allows for the synthesis of specific RNA molecules for functional and structural studies.

Protocol:

-

Template Preparation: Generate a linear DNA template containing a T7 RNA polymerase promoter upstream of the desired RNA sequence. This can be a linearized plasmid or a PCR product.[20]

-

Transcription Reaction Setup:

-

Combine the following components in a reaction tube: DNA template, T7 RNA polymerase, ribonucleotide triphosphates (ATP, GTP, CTP, and UTP), and a transcription buffer.[14]

-

-

Incubation: Incubate the reaction at 37°C for 2-4 hours.[14]

-

DNase Treatment: Add DNase I to the reaction to digest the DNA template.[14]

-

RNA Purification: Purify the synthesized RNA using phenol-chloroform extraction followed by ethanol precipitation or using a column-based purification kit.[14]

-

Quality Control: Assess the integrity and concentration of the transcribed RNA using gel electrophoresis and spectrophotometry.

Signaling Pathways and Experimental Workflows

The modification of this compound to pseudouridine is a dynamic process regulated by pseudouridine synthases (PUS). These enzymes can be RNA-guided (in the case of H/ACA box snoRNPs) or can act as standalone proteins.[1][21]

Mechanisms of Pseudouridylation

Experimental Workflow for Identifying PUS Substrates

This workflow outlines the steps to identify the RNA targets of a specific pseudouridine synthase.

Implications for Drug Development

The critical roles of this compound and its modifications in fundamental cellular processes make them attractive targets for therapeutic intervention.

-

Anticancer Agents: this compound analogues, such as 5-fluorothis compound (B62378) (5-FU), are widely used in chemotherapy. 5-FU is converted in the cell to metabolites that inhibit thymidylate synthase, an enzyme essential for DNA synthesis, thereby halting the proliferation of cancer cells.[9]

-

Antiviral Therapies: The enzymes involved in RNA metabolism, including those that process this compound, can be targeted to inhibit viral replication. For example, some antiviral drugs are nucleoside analogs that get incorporated into the viral RNA, disrupting its function.

-

mRNA Therapeutics: The stability and translational efficiency of therapeutic mRNAs, such as those used in vaccines, can be enhanced by substituting this compound with modified nucleosides like N1-methylpseudouridine. This modification helps to evade the innate immune response and increase protein production.

Conclusion

This compound's function in RNA extends far beyond its role as a simple nucleotide. Its presence and, more importantly, its modification to pseudouridine, provide a dynamic and intricate layer of regulation over gene expression. For researchers in academia and the pharmaceutical industry, a deep understanding of the mechanisms governing this compound's function and modification is essential for dissecting complex biological pathways and for the rational design of novel therapeutics that target RNA-mediated processes. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for advancing research in this exciting and rapidly evolving field.

References

- 1. Pseudouridylation goes regulatory - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sensitive and quantitative probing of pseudouridine modification in mRNA and long noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Scholars@Duke publication: Sensitive and quantitative probing of pseudouridine modification in mRNA and long noncoding RNA. [scholars.duke.edu]

- 5. RNA Structure Analysis by Chemical Probing with DMS and CMCT | Springer Nature Experiments [experiments.springernature.com]

- 6. Improving CMC-derivatization of pseudouridine in RNA for mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pseudouridinylation of mRNA coding sequences alters translation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative RNA pseudouridine maps reveal multilayered translation control through plant rRNA, tRNA and mRNA pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. RNA pseudouridylation: new insights into an old modification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nanoporetech.com [nanoporetech.com]

- 12. researchgate.net [researchgate.net]

- 13. RNA Modifications and the Link to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 15. Deciphering the pseudouridine nucleobase modification in human diseases: From molecular mechanisms to clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Pseudouridine RNA modification detection and quantification by RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Probing RNA Structure with Chemical Reagents and Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Transcriptome-Wide Identification of Pseudouridine Modifications Using Pseudo-seq - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The Role of Noncoding RNA Pseudouridylation in Nuclear Gene Expression Events - PMC [pmc.ncbi.nlm.nih.gov]

chemical and physical properties of uracil and its derivatives

An In-depth Technical Guide on the Core Chemical and Physical Properties of Uracil (B121893) and Its Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a pyrimidine (B1678525) nucleobase, is a fundamental component of ribonucleic acid (RNA)[1][2][3][4]. It is a naturally occurring and common derivative of pyrimidine[1]. In RNA, this compound base-pairs with adenine (B156593) through two hydrogen bonds, playing a crucial role in the transcription of genetic information[1][3]. Unlike DNA, where thymine (B56734) is present, this compound serves as its unmethylated precursor[1]. First discovered in 1900 by Alberto Ascoli through the hydrolysis of yeast nuclein, this compound can also be found in bovine spleen and thymus, wheat germ, and herring sperm[1].

Beyond its structural role in RNA, this compound and its derivatives are vital in various cellular metabolic processes. They act as coenzymes and allosteric regulators in both animals and plants[5]. For instance, uridine (B1682114) monophosphate (UMP) regulates the activity of key enzymes in pyrimidine biosynthesis, while UDP-glucose is essential for carbohydrate metabolism[1][5]. This compound also participates in polysaccharide biosynthesis and the detoxification of certain carcinogens[1][2].

The study of this compound and its derivatives, such as the potent anticancer agent 5-fluorothis compound (B62378), is critical for drug development and understanding fundamental biological processes. This guide provides a comprehensive overview of the core chemical and physical properties of this compound and several of its key derivatives, along with relevant experimental protocols and a visualization of its metabolic pathways.

Chemical and Physical Properties

The are central to their biological function and pharmacological applications. These properties, including melting point, pKa, and solubility, are summarized in the tables below.

This compound

This compound is a planar, unsaturated weak acid that can absorb light.[1][6] It exists in two tautomeric forms: the lactam structure (amide form) and the lactim structure (imidic acid form), with the lactam form being the most common at neutral pH.[1][5] It readily undergoes reactions such as alkylation, nitration, and oxidation.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₄N₂O₂ | [3][6] |

| Molar Mass | 112.08676 g/mol | [6] |

| Appearance | White crystalline powder/needle-like crystals | [3][4][7] |

| Melting Point | 335-338 °C (decomposes) | [4][6] |

| pKa (acidic) | 9.389 | [6] |

| pKa (basic) | -3.4 | [6] |

| Solubility | Sparingly soluble in cold water, more soluble in hot water and dilute ammonia; insoluble in alcohol and ether. | [4][7] |

| UV Absorption Maxima (λmax) | 202 nm, 258 nm | [8] |

This compound Derivatives

Modifications to the this compound ring structure give rise to derivatives with distinct properties and applications.

5-Fluorothis compound is a this compound analog where the hydrogen at the 5th position is replaced by a fluorine atom.[9] It is a widely used chemotherapeutic agent that acts as an antimetabolite.[9][10][11]

Table 2: Chemical and Physical Properties of 5-Fluorothis compound

| Property | Value | Reference |

| Molecular Formula | C₄H₃FN₂O₂ | [9] |

| Molar Mass | 130.08 g/mol | |

| Appearance | White to off-white crystalline powder | [10] |

| Melting Point | 282-286 °C (decomposes) | [10] |

| Solubility | Slightly soluble in water and ethanol; insoluble in chloroform (B151607) and ether; soluble in dilute HCl and NaOH. Soluble in 1 N NH₄OH (50 mg/ml) and DMSO (10-50 mg/ml). | [10][12] |

| UV Absorption Maximum (λmax) | 265 nm (in 0.1 M HCl) | [10] |

5-Nitrothis compound (B18501) is a derivative with a nitro group at the 5-position of the this compound ring.[13][14] It is a C-nitro compound that has been investigated for its potential as an anticancer agent.[13][15]

Table 3: Chemical and Physical Properties of 5-Nitrothis compound

| Property | Value | Reference |

| Molecular Formula | C₄H₃N₃O₄ | [13][16] |

| Molar Mass | 157.08 g/mol | [14][16] |

| Appearance | White to off-white crystalline powder | [15][16] |

| Melting Point | >300 °C (decomposes) | [16] |

| Water Solubility | 3.61 g/L (at 25 °C) | [16] |

5-Aminothis compound features an amino group at the 5-position.

Table 4: Chemical and Physical Properties of 5-Aminothis compound

| Property | Value | Reference |

| Molecular Formula | C₄H₅N₃O₂ | [17] |

| Molar Mass | 127.10 g/mol | [17] |

| Appearance | Crystalline solid | |

| Melting Point | >300 °C | [18] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [19] |

Experimental Protocols

Accurate determination of the is essential for research and quality control. Below are detailed methodologies for key experiments.

Determination of Melting Point (Thermal Melting)

The melting temperature (Tm) is the temperature at which 50% of a substance transitions from a solid to a liquid state. For nucleic acids, it refers to the temperature at which 50% of the double-stranded molecules dissociate into single strands.[20]

Methodology:

A common method for determining the melting point of compounds like this compound or the thermal melting of nucleic acid duplexes involves using a UV spectrophotometer with a thermostatted cell.[20]

-

Sample Preparation:

-

For a pure compound like this compound, prepare a solution in a suitable solvent (e.g., water or buffer).

-

For DNA/RNA duplexes, dissolve the oligonucleotide strands in a buffered solution (e.g., saline-sodium citrate (B86180) buffer) to a known concentration.

-

-

Instrumentation Setup:

-

Use a spectrophotometer capable of measuring absorbance at a specific wavelength (e.g., 260 nm for nucleic acids).[21]

-

The cuvette holder must be temperature-controlled, allowing for a gradual increase in temperature.

-

-

Data Acquisition:

-

Place the sample cuvette in the holder and set the initial temperature below the expected Tm.

-

Slowly increase the temperature at a controlled rate (e.g., 1 °C/minute).

-

Record the absorbance at 260 nm at regular temperature intervals (e.g., every 1-5 °C).[21]

-

-

Data Analysis:

-

Plot absorbance versus temperature. The resulting curve will be sigmoidal (S-shaped).[20]

-

The Tm is the temperature corresponding to the midpoint of the transition between the lower and upper plateaus of the curve.[20]

-

For a more precise determination, the first derivative of the absorbance with respect to temperature (dA/dT) can be plotted against temperature. The peak of this derivative curve corresponds to the Tm.[21]

-

Determination of pKa

The pKa value is a measure of the acidity of a compound. It can be determined experimentally through titration monitored by spectroscopy or potentiometry.

Methodology (Spectrophotometric pH Titration): [22]

-

Sample Preparation:

-

Prepare a stock solution of the compound (e.g., this compound) of known concentration in deionized water.

-

Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).

-

-

Data Acquisition:

-

For each buffer solution, add a small, constant volume of the stock solution.

-

Measure the UV-Vis spectrum of each solution at a constant temperature.

-

Identify the wavelength(s) where the largest change in absorbance occurs upon protonation/deprotonation.

-

-

Data Analysis:

-

Plot the absorbance at the selected wavelength(s) against the pH.

-

The resulting titration curve will be sigmoidal.

-

The pKa is the pH at the inflection point of the curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.

-

The data can be fitted to the Henderson-Hasselbalch equation to determine the pKa value more accurately.

-

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to determine the absorption characteristics of a compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., water, ethanol, or a specific buffer). For this compound, a suitable mobile phase for HPLC analysis is 0.68% potassium phosphate (B84403) monobasic in HPLC grade water.[23]

-

A typical sample concentration for this compound assay is 50 µg/mL.[23]

-

-

Instrumentation:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Use a quartz cuvette for measurements in the UV range.

-

-

Data Acquisition:

-

Record a baseline spectrum with the cuvette filled with the solvent (blank).

-

Fill the cuvette with the sample solution and record the absorption spectrum over a range of wavelengths (e.g., 200-400 nm).

-

-

Data Analysis:

-

The resulting spectrum will show one or more absorption maxima (λmax). For this compound, the absorption maxima are at 202 nm and 258 nm.[8]

-

Signaling Pathways and Experimental Workflows

This compound and its derivatives are integral to several metabolic and therapeutic pathways.

This compound Metabolism

This compound is metabolized in the cell through both salvage and catabolic pathways. The salvage pathway recycles this compound into nucleotides for RNA synthesis, while the catabolic pathway degrades it.[24][25]

Caption: this compound metabolic pathways, including salvage and catabolic routes.

Mechanism of Action of 5-Fluorothis compound

5-Fluorothis compound exerts its anticancer effects by interfering with DNA and RNA synthesis.[26][27][28] It is converted intracellularly into several active metabolites that inhibit thymidylate synthase (TS) and can be misincorporated into RNA and DNA.[27][28][29]

Caption: Mechanism of action of the anticancer drug 5-Fluorothis compound (5-FU).

Experimental Workflow for Isotope Tracing of this compound Metabolism

Stable isotope-labeled this compound, such as this compound-¹⁵N₂, can be used to trace the metabolic fate of this compound in cells using mass spectrometry.[24]

Caption: Workflow for tracing this compound metabolism using stable isotope labeling.

References

- 1. byjus.com [byjus.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | Definition, Structure & Function - Lesson | Study.com [study.com]

- 4. This compound | 66-22-8 [chemicalbook.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. newworldencyclopedia.org [newworldencyclopedia.org]

- 7. nbinno.com [nbinno.com]

- 8. UV-Vis Spectrum of this compound | SIELC Technologies [sielc.com]

- 9. 5-Fluorothis compound | C4H3FN2O2 | CID 3385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 5-Fluorothis compound | 51-21-8 [chemicalbook.com]

- 11. Modulating the solubility and pharmacokinetic properties of 5-fluorothis compound via cocrystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. DNAmod: 5-nitrothis compound [dnamod.hoffmanlab.org]

- 14. 5-Nitrothis compound | C4H3N3O4 | CID 69135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. guidechem.com [guidechem.com]

- 16. chembk.com [chembk.com]

- 17. 5-Aminothis compound | C4H5N3O2 | CID 13611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 5-Aminothis compound | 932-52-5 [chemicalbook.com]

- 19. 5-Aminothis compound | CAS:932-52-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 22. Experimental Approaches for Measuring pKa's in RNA and DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 23. biospectra.us [biospectra.us]

- 24. benchchem.com [benchchem.com]

- 25. Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Fluorothis compound - Wikipedia [en.wikipedia.org]

- 27. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 28. 5-Fluorothis compound: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

The Discovery and Enduring Significance of Uracil in Molecular Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uracil (B121893), a pyrimidine (B1678525) nucleobase, is a cornerstone of molecular biology, fundamentally distinguished as a core component of ribonucleic acid (RNA). Its discovery and subsequent characterization were pivotal in unraveling the chemical distinctions between RNA and deoxyribonucleic acid (DNA), shaping our understanding of the central dogma of molecular biology. This technical guide provides an in-depth exploration of the discovery of this compound, its historical significance, detailed experimental methodologies for its synthesis and isolation, and its critical roles in biological pathways. Quantitative data are presented in structured tables, and key molecular processes are visualized through detailed diagrams to offer a comprehensive resource for researchers and professionals in the life sciences.

Discovery and Historical Context

The journey to understanding this compound's role in the cell began in the late 19th and early 20th centuries, a period of foundational discoveries in biochemistry.

Initial Isolation and Naming

The name "this compound" was first coined in 1885 by German chemist Robert Behrend , who was investigating derivatives of uric acid.[1] However, the actual isolation of this compound from a biological source was achieved in 1900 by Italian biochemist Alberto Ascoli .[2] He successfully isolated this compound by the hydrolysis of yeast nuclein.[2] Subsequent studies found this compound in bovine thymus and spleen, herring sperm, and wheat germ, establishing it as a naturally occurring biological molecule.[3]

Elucidating the Structure of Nucleic Acids

The work of Phoebus Levene , a Russian-American biochemist, was instrumental in differentiating the chemical composition of RNA and DNA. In the early 20th century, Levene and his colleagues identified the components of nucleic acids: the phosphate (B84403) group, a sugar (ribose in yeast nucleic acid, later identified as RNA, and deoxyribose in thymus nucleic acid, or DNA), and the four nitrogenous bases.[4][5] Levene correctly identified adenine (B156593), guanine (B1146940), and cytosine in both nucleic acids but found that RNA contained this compound while DNA contained thymine (B56734).[5] This discovery was a critical step in defining the chemical identities of these two fundamental molecules of life.

Levene proposed the "tetranucleotide hypothesis," suggesting that nucleic acids were composed of repeating units of the four bases in equal amounts.[6] While this hypothesis was later proven incorrect by the work of Erwin Chargaff, Levene's foundational work on the chemical components of nucleic acids, including the identification of this compound in RNA, laid the essential groundwork for future discoveries.

Chargaff's Rules and the Dawn of Molecular Biology

In the late 1940s, Erwin Chargaff's meticulous analysis of the base composition of DNA from various species revealed that the amounts of adenine (A) were equal to thymine (T), and the amounts of guanine (G) were equal to cytosine (C). This finding, known as Chargaff's rules, was a crucial piece of evidence for the base-pairing rules in the DNA double helix model proposed by Watson and Crick. While Chargaff's primary focus was DNA, his work reinforced the distinction between DNA and RNA, where this compound replaces thymine.

Quantitative Data

A summary of the key quantitative properties of this compound is presented below for easy reference.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₄N₂O₂ | [3] |

| Molecular Weight | 112.087 g/mol | [3] |

| Melting Point | 335 °C (decomposes) | [3] |

| Appearance | White to light yellow crystalline powder | [3] |

| Solubility in Water | Soluble | [3] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data | Reference(s) |

| UV-Vis Spectroscopy | λmax: 202 nm, 258 nm (in aqueous solution) | [7] |

| Infrared (IR) Spectroscopy | Pronounced absorption at 3500-2500, 1700-1600, 1500-1400, and near 1220 cm⁻¹ | [8] |

| ¹H NMR Spectroscopy (DMSO-d₆) | δ 10.64 (s, 2H, NH), 7.39 (m, 1H, C(6)H) | [9] |

| ¹³C NMR Spectroscopy (DMSO-d₆) | δ 164.3 (C(4)), 151.5 (C(2)), 142.2 (C(6)H), 100.2 (C(5)H) | [1][10] |

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis and isolation of this compound.

Laboratory Synthesis of this compound

Several methods have been developed for the chemical synthesis of this compound in a laboratory setting.

This is one of the most common methods for synthesizing this compound.[3]

-

Principle: Malic acid is condensed with urea (B33335) in the presence of fuming sulfuric acid. The reaction involves dehydration and cyclization to form the pyrimidine ring of this compound.

-

Protocol:

-

Carefully add urea to fuming sulfuric acid under constant stirring in a flask equipped with a reflux condenser.

-

Slowly add malic acid to the mixture.

-

Heat the reaction mixture, typically on a steam bath, for several hours.

-

After the reaction is complete, cool the mixture and pour it onto crushed ice.

-

The crude this compound will precipitate out of the solution.

-

Collect the precipitate by filtration and wash with cold water.

-

Recrystallize the crude product from hot water to obtain purified this compound.

-

This compound can be prepared by the hydrolysis of cytosine.[3]

-

Principle: The amino group at the C4 position of cytosine is replaced by a hydroxyl group through hydrolysis, converting it to this compound and releasing ammonia.

-

Protocol:

-

Dissolve cytosine in an aqueous acidic solution (e.g., hydrochloric acid).

-

Heat the solution under reflux for several hours.

-

Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the this compound.

-

Collect the precipitate by filtration and wash with water.

-

Purify the product by recrystallization.

-

Historical Isolation from Yeast Nuclein (Ascoli, 1900)

The original method used by Alberto Ascoli to isolate this compound involved the hydrolysis of nucleic acids from yeast.

-

Principle: Yeast nuclein, a crude preparation of nucleic acids, is subjected to harsh hydrolysis to break it down into its constituent bases.

-

Protocol (Reconstructed based on historical accounts):

-

Prepare yeast nuclein from yeast cells by extraction and precipitation.

-

Subject the yeast nuclein to hydrolysis by heating with a strong acid (e.g., sulfuric acid) or a strong base.

-

This process cleaves the phosphodiester bonds and the N-glycosidic bonds, releasing the free purine (B94841) and pyrimidine bases.

-

Separate the mixture of bases using fractional crystallization or other early separation techniques.

-

Identify and characterize the isolated this compound based on its chemical properties and elemental analysis.

-

Biological Significance and Signaling Pathways

This compound's significance extends beyond being a simple structural component of RNA. It is involved in numerous critical cellular processes.

The Central Dogma of Molecular Biology

This compound is central to the flow of genetic information. In the process of transcription, the genetic code from a DNA template is transcribed into a messenger RNA (mRNA) molecule. During this process, this compound is incorporated into the mRNA strand wherever adenine appears in the DNA template. This mRNA molecule then serves as the template for protein synthesis (translation). The presence of this compound in RNA and thymine in DNA is a key distinction in the central dogma.

Caption: The Central Dogma of Molecular Biology.

De Novo Pyrimidine Biosynthesis

Cells can synthesize pyrimidines, including this compound, from simple precursor molecules. This de novo pathway is a fundamental metabolic process.

Caption: De Novo Pyrimidine Biosynthesis Pathway.

This compound Salvage Pathway

Cells can also recycle this compound and its nucleoside, uridine, from the degradation of RNA. This salvage pathway is more energy-efficient than de novo synthesis.

Caption: this compound Salvage Pathway.

Role in Polysaccharide Biosynthesis

This compound, in the form of Uridine Diphosphate-glucose (UDP-glucose), is a key intermediate in the synthesis of polysaccharides like glycogen.[11][12]

Caption: Role of UDP-Glucose in Glycogen Synthesis.

This compound in Carcinogen Detoxification

This compound derivatives play a role in the detoxification of various carcinogens. The UDP-glucuronosyltransferase (UGT) enzyme system utilizes UDP-glucuronic acid (UDPGA), derived from UDP-glucose, to conjugate and facilitate the excretion of harmful substances.[13][14]

Caption: Carcinogen Detoxification via Glucuronidation.

This compound in Drug Development

The unique properties of this compound and its central role in nucleotide metabolism have made it a valuable target and building block in drug development.

-

Anticancer Agents: The most notable example is 5-fluorothis compound (5-FU) , a this compound analog that acts as an antimetabolite. It inhibits thymidylate synthase, an enzyme crucial for the synthesis of thymidine, thereby disrupting DNA synthesis and repair in rapidly dividing cancer cells.

-

Antiviral Therapies: this compound derivatives have been explored for their potential as antiviral agents by interfering with viral nucleic acid replication.

-

Drug Delivery: The this compound structure can be modified to create novel compounds with targeted therapeutic actions and can be incorporated into drug delivery systems.[15]

Conclusion

From its initial isolation from yeast to its established role at the heart of molecular biology, this compound has been a subject of intense scientific inquiry. Its discovery was a landmark event that helped to define the chemical basis of heredity and the distinct functions of RNA and DNA. Today, a deep understanding of this compound's biochemistry continues to be critical for researchers in fields ranging from molecular genetics and cell biology to drug development and synthetic biology. The pathways it participates in, from de novo synthesis to its role as a precursor for essential coenzymes, highlight its multifaceted importance in cellular life. This guide serves as a comprehensive technical resource, providing the historical context, quantitative data, experimental methodologies, and visual representations of key pathways to support ongoing research and innovation in the molecular sciences.

References

- 1. Solvation of this compound and Its Derivatives by DMSO: A DFT-Supported 1H NMR and 13C NMR Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. byjus.com [byjus.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. superpathway of pyrimidine ribonucleosides salvage | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Uses and Preparation of Uracil_Chemicalbook [chemicalbook.com]

- 6. cdn.wou.edu [cdn.wou.edu]

- 7. UV-Vis Spectrum of this compound | SIELC Technologies [sielc.com]

- 8. researchgate.net [researchgate.net]

- 9. scienceopen.com [scienceopen.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. microbenotes.com [microbenotes.com]

- 13. Roles of UDP-glucuronosyltransferases in chemical carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Emerging roles for UDP-glucuronosyltransferases in drug resistance and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Unveiling the Recognition and Binding of Uracil by Proteins and Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical biological process of uracil (B121893) recognition and binding by a diverse array of proteins and enzymes. This compound, a fundamental component of RNA, can erroneously appear in DNA through cytosine deamination or misincorporation during replication, posing a significant threat to genomic integrity. Consequently, sophisticated cellular mechanisms have evolved to identify and excise this misplaced base. This guide provides a comprehensive overview of the key protein families involved in this compound recognition, the structural and thermodynamic principles governing these interactions, and the experimental methodologies used to elucidate them.

The Significance of this compound Recognition

The presence of this compound in DNA can lead to G:C to A:T transition mutations if not repaired before DNA replication. The spontaneous deamination of cytosine to this compound is a frequent event, estimated to occur around 100 times per cell per day in humans.[1][2] Furthermore, dUTP can be mistakenly incorporated opposite adenine (B156593) during DNA synthesis. To counteract these threats, cells have evolved a primary defense mechanism known as the Base Excision Repair (BER) pathway, which is initiated by the recognition and removal of this compound by specialized enzymes.[1][2][3] Beyond DNA repair, the recognition of this compound in RNA is fundamental to a vast range of cellular processes, including RNA processing, transport, and translation, orchestrated by a multitude of RNA-binding proteins.[4][5]

Key Families of this compound-Binding Proteins and Enzymes

A variety of proteins have evolved to specifically recognize and bind this compound in different nucleic acid contexts. These can be broadly categorized into DNA repair enzymes and RNA-binding proteins.

This compound-DNA Glycosylases (UDGs)

This compound-DNA glycosylases (UDGs) are the primary enzymes responsible for initiating the BER pathway by locating and excising this compound from DNA.[3][6] They achieve this by hydrolyzing the N-glycosidic bond between the this compound base and the deoxyribose sugar backbone, creating an abasic (AP) site.[1][7] The UDG superfamily is classified into at least six families based on sequence and substrate specificity, with Family 1 (UNGs) being the most extensively studied.[6]

-

Family 1 (UNGs): These are highly efficient and specific for this compound in both single-stranded and double-stranded DNA.[6] Human UNG has two isoforms, the nuclear UNG2 and the mitochondrial UNG1, which arise from alternative splicing.[8]

-

Family 2 (MUGs/TDGs): These enzymes, including human thymine (B56734) DNA glycosylase (TDG), have a broader substrate specificity and can remove thymine from G:T mismatches in addition to this compound from G:U mismatches.[9][10]

-

Family 3 (SMUGs): Single-strand selective monofunctional this compound-DNA glycosylase 1 (SMUG1) was initially thought to prefer single-stranded DNA but is also active on double-stranded DNA. It can excise this compound and its oxidized derivatives like 5-hydroxymethylthis compound.[6][11][12]

-

Other Families: Families 4, 5, and 6 contain members with unique properties, including some found in thermophilic organisms that possess iron-sulfur clusters.[6]

The recognition mechanism of UNG involves the enzyme scanning the DNA for this compound. Upon encountering a potential site, it induces a significant conformational change in the DNA, flipping the this compound base out of the DNA helix and into a highly specific active site pocket.[7][9] This "pinch-push-pull" mechanism ensures high fidelity in recognizing this compound while rejecting the structurally similar thymine.[7]

A notable inhibitor of Family 1 UDGs is the this compound Glycosylase Inhibitor (Ugi) protein from the bacteriophage PBS1.[13] Ugi mimics the DNA backbone and binds tightly to the DNA-binding groove of UDG, effectively blocking its activity.[3][6]

RNA-Binding Proteins (RBPs)

A vast and diverse group of proteins specifically recognize this compound within RNA molecules to regulate various aspects of RNA metabolism.

-

RNA-Recognition Motif (RRM) containing proteins: The RRM is one of the most common RNA-binding domains. These domains typically utilize a four-stranded anti-parallel β-sheet to interact with single-stranded RNA, often recognizing this compound as part of a larger sequence motif.[4]

-

Pentatricopeptide Repeat (PPR) proteins: This family of proteins is particularly abundant in plants and is characterized by tandem arrays of a degenerate 35-amino-acid motif. Each PPR motif recognizes a specific RNA base, with a predictable "PPR code" allowing for the design of synthetic PPR proteins with custom RNA-binding specificities. Specific amino acid combinations at defined positions within the PPR motif determine the recognition of this compound and other bases.[14][15][16]

The versatility of this compound in RNA base pairing, where it can form non-canonical pairs with guanine (B1146940) or even itself, contributes to the complex tertiary structures of RNA molecules that are in turn recognized by various RBPs.[17]

Quantitative Data on this compound Recognition

The interaction between proteins and this compound-containing nucleic acids can be quantified by determining their binding affinities (dissociation constant, Kd) and, for enzymes, their catalytic efficiencies (kcat/Km).

Kinetic Parameters of this compound-DNA Glycosylases

The Michaelis constant (Km) reflects the substrate concentration at half-maximal reaction velocity, and the catalytic constant (kcat) represents the turnover number.

| Enzyme | Substrate Context | Km (nM) | kcat (s-1) | kcat/Km (s-1nM-1) | Reference |

| E. coli UDG | U:A | ~10-100 | - | - | [18] |

| Human UDG (hUNG) | U:A | ~100-1000 | - | - | [18] |

| HSV-1 UDG | ssDNA (A-T rich) | 1.8 ± 0.2 | 1.3 ± 0.03 | 0.72 | [7] |

| HSV-1 UDG | ssDNA (G-C rich) | 28 ± 2 | 1.6 ± 0.04 | 0.057 | [7] |

| HSV-1 UDG | dsDNA (U:A, A-T rich) | 16 ± 2 | 0.22 ± 0.01 | 0.014 | [7] |

| HSV-1 UDG | dsDNA (U:G, A-T rich) | 17 ± 2 | 0.31 ± 0.01 | 0.018 | [7] |

| Human UDG (hUNG) | G:U duplex | 50 | 9.31 | 0.186 | [18] |

| Human TDG | G:U duplex | - | 2.0 - 2.9 min-1 | - | [13] |

| Human TDG | G:T duplex | - | 0.30 ± 0.3 min-1 | - | [19] |

Note: Kinetic parameters can vary significantly depending on the specific DNA sequence context, buffer conditions, and experimental method.

Binding Affinities (Kd) of this compound-Binding Proteins

The dissociation constant (Kd) is a measure of the binding affinity between a protein and its ligand; a lower Kd indicates a stronger interaction.

| Protein | Ligand | Kd | Method | Reference |

| Human UDG (hUNG) | Abasic DNA | ~10 nM | Not Specified | [14] |

| Human SMUG1 | Abasic DNA | 125 ± 22 nM | EMSA | [11] |

| S. aureus UDG Inhibitor (SAUGI) | hUNG | low nM | Not Specified | [6] |

| This compound Glycosylase Inhibitor (Ugi) | Human UDG (hUNG) | Irreversible Complex | Not Specified | [3] |

| Aurintricarboxylic Acid (ATA) | Human UDG (hUNG) | <700 nM | Microscale Thermophoresis | [8] |

| Designer PPR Proteins | Target RNA | 7.5 nM - 370 nM | Not Specified | [16] |

Experimental Protocols for Studying this compound-Protein Interactions

A variety of biophysical techniques are employed to characterize the binding and enzymatic activity of this compound-recognizing proteins.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is a common technique to detect protein-nucleic acid interactions based on the reduced electrophoretic mobility of a protein-DNA or protein-RNA complex compared to the free nucleic acid.

Objective: To qualitatively or quantitatively assess the binding of a protein to a this compound-containing oligonucleotide.

Materials:

-

Purified protein of interest (e.g., UDG, RBP)

-

Synthetic oligonucleotide containing this compound (and a non-hydrolyzable analog if studying binding without catalysis)

-

Labeled probe (e.g., 32P, fluorescent dye, biotin)

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

-

Non-specific competitor DNA/RNA (e.g., poly(dI-dC))

-

Native polyacrylamide gel (e.g., 5-8%)

-

TBE or TGE running buffer

-

Loading dye (non-denaturing)

-

Detection system (e.g., phosphorimager, fluorescence scanner)

Procedure:

-

Probe Labeling: End-label the this compound-containing oligonucleotide using T4 polynucleotide kinase and [γ-32P]ATP, or by using a pre-labeled oligo. Purify the labeled probe.

-

Binding Reaction: In a microcentrifuge tube, assemble the binding reaction on ice:

-

Binding buffer

-

Labeled probe (constant concentration, e.g., 1 nM)

-